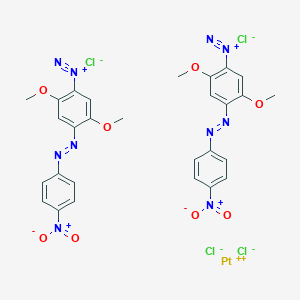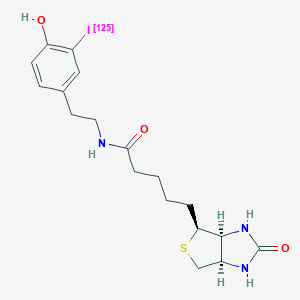
Biotinylmonoiodotyramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotinylmonoiodotyramine, also known as BIT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BIT is a biotinylated derivative of monoiodotyramine, which is a thyroid hormone precursor. BIT has been used in various scientific research studies to understand its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
Biotinylmonoiodotyramine is known to bind to specific proteins in the body, including avidin and streptavidin. This binding ability has been utilized in various research studies to label and detect specific molecules in biological samples. Biotinylmonoiodotyramine has also been shown to have an inhibitory effect on certain enzymes, which may have potential therapeutic applications.
Biochemische Und Physiologische Effekte
Biotinylmonoiodotyramine has been shown to have a variety of biochemical and physiological effects in different organisms. In some studies, Biotinylmonoiodotyramine has been shown to increase the expression of specific genes and proteins, while in others, it has been shown to inhibit the growth of cancer cells. Biotinylmonoiodotyramine has also been shown to have antioxidant properties, which may have potential applications in treating oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Biotinylmonoiodotyramine has several advantages as a research tool, including its high binding affinity to avidin and streptavidin, its stability, and its ability to be easily labeled with different imaging agents. However, Biotinylmonoiodotyramine also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving Biotinylmonoiodotyramine. One potential area of research is the development of new imaging agents based on Biotinylmonoiodotyramine, which could have improved sensitivity and specificity for detecting specific molecules in biological samples. Another area of research is the exploration of Biotinylmonoiodotyramine's potential therapeutic applications, particularly in the treatment of cancer and other diseases related to oxidative stress. Additionally, further studies are needed to understand the mechanisms underlying Biotinylmonoiodotyramine's biochemical and physiological effects and to optimize its synthesis and purification processes.
Synthesemethoden
Biotinylmonoiodotyramine can be synthesized through a multistep process involving the reaction of monoiodotyramine with biotinylated reagents. The synthesis process involves the use of specific reagents and reaction conditions to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
Biotinylmonoiodotyramine has been used in various scientific research studies to investigate its potential applications in different fields. One of the main applications of Biotinylmonoiodotyramine is in the field of imaging, where it has been used as a contrast agent for imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Eigenschaften
CAS-Nummer |
112242-36-1 |
|---|---|
Produktname |
Biotinylmonoiodotyramine |
Molekularformel |
C18H24IN3O3S |
Molekulargewicht |
487.4 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-hydroxy-3-(125I)iodanylphenyl)ethyl]pentanamide |
InChI |
InChI=1S/C18H24IN3O3S/c19-12-9-11(5-6-14(12)23)7-8-20-16(24)4-2-1-3-15-17-13(10-26-15)21-18(25)22-17/h5-6,9,13,15,17,23H,1-4,7-8,10H2,(H,20,24)(H2,21,22,25)/t13-,15-,17-/m0/s1/i19-2 |
InChI-Schlüssel |
VUSGDMJLYUSDDM-LVCSBNNFSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)[125I])NC(=O)N2 |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)I)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)I)NC(=O)N2 |
Synonyme |
iotinylmonoiodotyramine N-(4-hydroxy-3-iodophenylethyl)biotin amide N-(beta-(4-hydroxy-3-iodophenyl)ethyl)biotinamide N-HIPEBA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



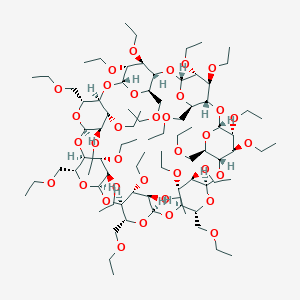
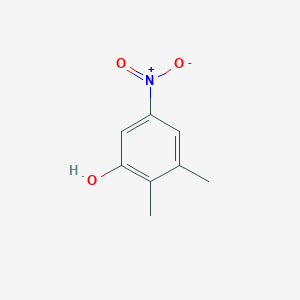
acetate](/img/structure/B56186.png)

![2,6-Bis[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B56189.png)
![N'-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide](/img/structure/B56190.png)
![2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene](/img/structure/B56194.png)
![(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one](/img/structure/B56195.png)
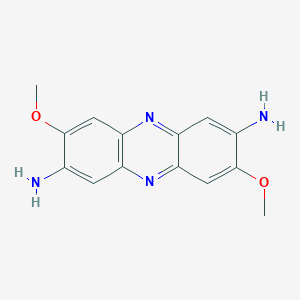
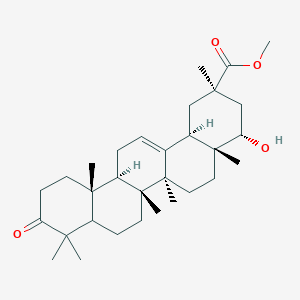
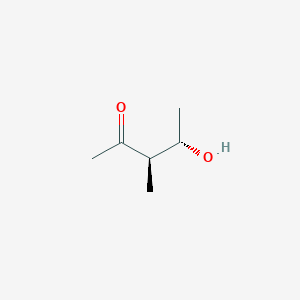
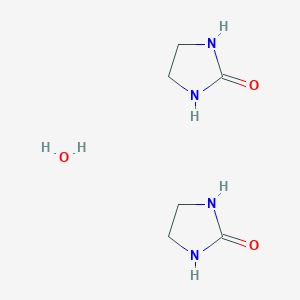
![2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B56208.png)
